molecular formula C13H13F2NO B6178289 rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo CAS No. 2694063-03-9

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

Número de catálogo B6178289
Número CAS: 2694063-03-9
Peso molecular: 237.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo (hereafter referred to as “Rac-N”) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. Rac-N is a fluorinated benzamide derivative that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Rac-N is a promising compound that has the potential to be used in a variety of therapeutic applications.

Aplicaciones Científicas De Investigación

Rac-N has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has been studied for its potential use in the treatment of a variety of diseases and disorders, including diabetes, cancer, and inflammatory conditions. Rac-N has also been studied for its ability to modulate the activity of certain enzymes, including protein kinase C and cyclooxygenase-2.

Mecanismo De Acción

Rac-N has been shown to act through several different mechanisms. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Rac-N has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, Rac-N has been shown to modulate the activity of several other enzymes, including phosphoinositide 3-kinase, mitogen-activated protein kinase, and nuclear factor kappa B.
Biochemical and Physiological Effects
Rac-N has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and differentiation, and modulate the activity of several enzymes. Rac-N has also been shown to reduce blood glucose levels in diabetic animal models, and has been shown to have anti-cancer properties in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac-N has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is a stable molecule that is not easily degraded in the laboratory. However, there are some limitations to its use in laboratory experiments. Rac-N is a relatively new compound, and its effects on different cell types and tissues are not yet fully understood. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

Direcciones Futuras

Rac-N has a great potential for use in a variety of therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of Rac-N, as well as exploring its potential use in the treatment of various conditions. Additionally, further research should focus on optimizing the synthesis of Rac-N, as well as developing new formulations and delivery systems. Finally, further research should focus on exploring the potential side effects of Rac-N and developing strategies to reduce or eliminate them.

Métodos De Síntesis

Rac-N has been synthesized using a variety of methods, including a three-step synthesis using a Grignard reaction, an aldol reaction, and a reductive amination. The Grignard reaction is used to form a difluorobicyclohexyl group from difluorobenzene and an aryl Grignard reagent. The aldol reaction is then used to form the rac-N benzamide from the difluorobicyclohexyl group and an aldehyde. Finally, the reductive amination is used to form the desired rac-N benzamide from the aldol product.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzoyl chloride", "N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine is reacted with benzoyl chloride in the presence of sodium hydroxide to form N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide.", "Step 2: The resulting amide is then treated with hydrochloric acid to obtain the racemic mixture of the target compound, rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo.", "Step 3: The racemic mixture is purified by recrystallization from a mixture of diethyl ether and methanol, followed by washing with water to obtain the pure compound." ] }

Número CAS

2694063-03-9

Nombre del producto

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

Fórmula molecular

C13H13F2NO

Peso molecular

237.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.